molecular formula C12H19NO4 B2412846 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1785534-07-7

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2412846
CAS No.: 1785534-07-7
M. Wt: 241.287
InChI Key: DPGUEWVPLHCLQO-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of complex molecules due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the protection of the nitrogen atom in the azabicycloheptane structure with a Boc group. This can be achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and functionalizations that are not possible with other similar compounds .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUEWVPLHCLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785534-07-7
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
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